N-Methyl-4-piperidyl cyclobutylphenylglycolate
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Overview
Description
N-Methyl-4-piperidylcyclobutylphenyl glycolate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidylcyclobutylphenyl glycolate typically involves the esterification of Benzeneacetic acid with 1-methyl-4-piperidinol under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-4-piperidylcyclobutylphenyl glycolate may involve large-scale esterification processes using automated reactors and continuous flow systems . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product . Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-piperidylcyclobutylphenyl glycolate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Methyl-4-piperidylcyclobutylphenyl glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-4-piperidylcyclobutylphenyl glycolate involves its interaction with specific molecular targets and pathways . The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-piperidylcyclobutylphenyl acetate
- N-Methyl-4-piperidylcyclobutylphenyl butyrate
- N-Methyl-4-piperidylcyclobutylphenyl propionate
Uniqueness
N-Methyl-4-piperidylcyclobutylphenyl glycolate is unique due to its specific ester linkage and the presence of a cyclobutyl group, which imparts distinct chemical and physical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
54390-94-2 |
---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-cyclobutyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H25NO3/c1-19-12-10-16(11-13-19)22-17(20)18(21,15-8-5-9-15)14-6-3-2-4-7-14/h2-4,6-7,15-16,21H,5,8-13H2,1H3 |
InChI Key |
LOBGXFLATZQVKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2CCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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